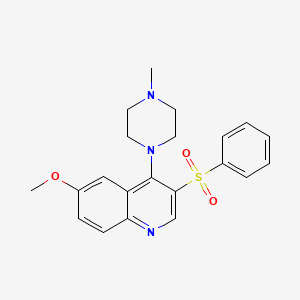

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-chloroquinoline-3-carbaldehydes follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various intermolecular interactions in the crystalline solid such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π intermolecular interactions .Applications De Recherche Scientifique

- The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including our compound, was explored as potential antifungal agents . These derivatives exhibit promising activity against fungal pathogens, making them relevant for combating fungal infections.

- Cinnoline derivatives, including our compound, have been investigated for their antitumor effects . Their ability to inhibit tumor growth and proliferation makes them valuable candidates for cancer therapy.

- Some cinnoline-based compounds possess antibacterial properties . Our compound’s structural features may contribute to its antibacterial activity, warranting further exploration.

- The cinnoline nucleus has been associated with anti-inflammatory effects . While specific studies on our compound are limited, its structural resemblance suggests potential anti-inflammatory properties.

- Cinnolines find applications in agrochemicals . Although not directly studied for this purpose, our compound’s structure aligns with the cinnoline family, hinting at possible agricultural applications.

- Researchers have patented various benzopyridazine derivatives, including cinnolines, for pharmaceutical purposes . Our compound’s unique structure may inspire drug development efforts.

Antifungal Activity

Antitumor Properties

Antibacterial Applications

Anti-Inflammatory Potential

Agrochemical Uses

Chemical Biology and Drug Development

Mécanisme D'action

Target of Action

The compound “3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline” belongs to the class of quinolines, which are often associated with antibacterial activity . They are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication .

Biochemical Pathways

The affected pathways would likely involve DNA replication in bacteria, given that quinolines typically target DNA gyrase . The downstream effects would include inhibition of bacterial growth and proliferation.

Pharmacokinetics

Quinolines are generally well absorbed and widely distributed in the body .

Result of Action

If it acts like other quinolines, it would likely result in the inhibition of bacterial growth and proliferation .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-10-12-24(13-11-23)21-18-14-16(27-2)8-9-19(18)22-15-20(21)28(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZYRVXQTUAENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)

![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)